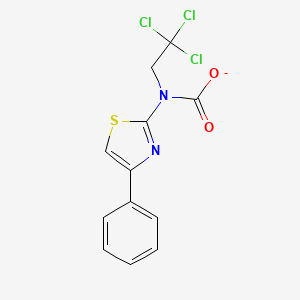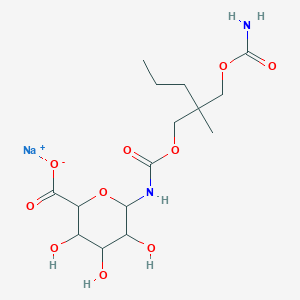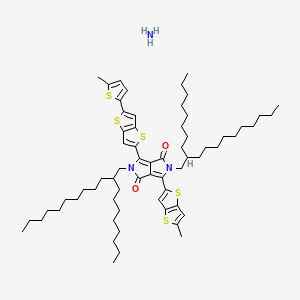
Dpptt-T
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de DPPTT-T generalmente implica la polimerización de diketopirrolopirrol (DPP) con tieno[3,2-b]tiofeno. El proceso de polimerización a menudo emplea reacciones de acoplamiento de Stille o Suzuki, que son facilitadas por catalizadores de paladio. Las condiciones de reacción generalmente incluyen una atmósfera inerte (por ejemplo, argón o nitrógeno) y temperaturas que oscilan entre 80 °C y 120 °C .
Métodos de producción industrial
En entornos industriales, la producción de this compound implica reactores de polimerización a gran escala donde los monómeros se mezclan y polimerizan bajo condiciones controladas. El polímero resultante se purifica luego utilizando técnicas como la extracción Soxhlet con solventes como metanol, hexano y clorobenceno .
Análisis De Reacciones Químicas
Tipos de reacciones
DPPTT-T experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede inducirse utilizando agentes oxidantes como el cloruro férrico.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden realizar reacciones de halogenación y otras reacciones de sustitución utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Cloruro férrico en un solvente orgánico.
Reducción: Borohidruro de sodio en un solvente alcohólico.
Sustitución: Agentes halogenantes como bromo o cloro en un solvente inerte.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos de this compound, que pueden exhibir diferentes propiedades electrónicas .
Aplicaciones Científicas De Investigación
DPPTT-T tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como material para estudiar el transporte de carga y las propiedades fotofísicas.
Medicina: Investigado para su uso en sensores médicos y dispositivos de diagnóstico.
Industria: Ampliamente utilizado en la fotovoltaica orgánica y los transistores de efecto de campo orgánico debido a su alta movilidad de portadores de carga y su banda prohibida estrecha
Mecanismo De Acción
El mecanismo por el cual DPPTT-T ejerce sus efectos se debe principalmente a sus propiedades electrónicas. La banda prohibida estrecha del compuesto le permite absorber fotones en la región del infrarrojo cercano, lo que lo hace eficiente en aplicaciones de recolección de luz. La alta movilidad de portadores de carga se atribuye a las fuertes interacciones de apilamiento π-π entre las cadenas poliméricas, que facilitan el transporte de carga eficiente .
Comparación Con Compuestos Similares
Compuestos similares
Polímeros de diketopirrolopirrol (DPP): Estos incluyen otros polímeros basados en DPP como DPPT-TT y DPPTT-Se.
Polímeros de tieno[3,2-b]tiofeno: Polímeros basados en tieno[3,2-b]tiofeno pero con diferentes comonómeros.
Singularidad
DPPTT-T destaca por su combinación única de banda prohibida estrecha y alta movilidad de portadores de carga. Esto lo hace particularmente adecuado para aplicaciones en fotovoltaica orgánica y transistores de efecto de campo orgánico, donde ambas propiedades son cruciales para un alto rendimiento .
Propiedades
Fórmula molecular |
C64H97N3O2S5 |
|---|---|
Peso molecular |
1100.8 g/mol |
Nombre IUPAC |
azane;1-(2-methylthieno[3,2-b]thiophen-5-yl)-4-[2-(5-methylthiophen-2-yl)thieno[3,2-b]thiophen-5-yl]-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C64H94N2O2S5.H3N/c1-7-11-15-19-23-25-29-33-37-49(35-31-27-21-17-13-9-3)45-65-61(57-43-54-52(72-57)41-48(6)70-54)59-60(64(65)68)62(58-44-56-55(73-58)42-53(71-56)51-40-39-47(5)69-51)66(63(59)67)46-50(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h39-44,49-50H,7-38,45-46H2,1-6H3;1H3 |
Clave InChI |
HGNOYDZCKYAHNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC4=C(S3)C=C(S4)C5=CC=C(S5)C)C1=O)C6=CC7=C(S6)C=C(S7)C.N |
Números CAS relacionados |
1270977-98-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



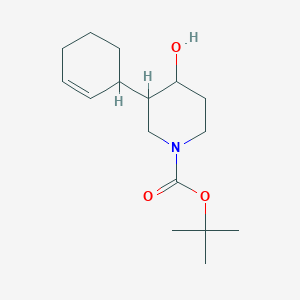

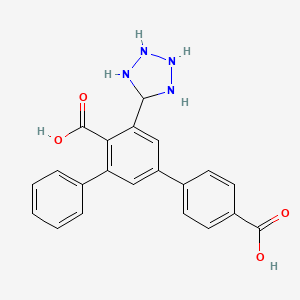
![1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12295775.png)

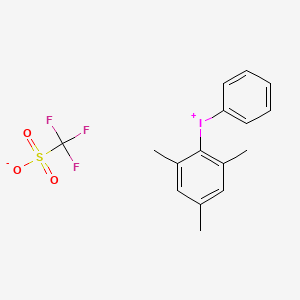
![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)


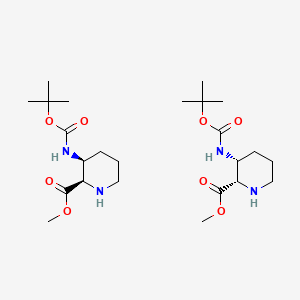
![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
